molecular formula C9H13N3O B13233028 3-(Piperidin-4-yloxy)pyridazine

3-(Piperidin-4-yloxy)pyridazine

Cat. No.: B13233028
M. Wt: 179.22 g/mol
InChI Key: XSOUKQOKGADJMH-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidin-4-yloxy group. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)pyridazine typically involves the reaction of pyridazine derivatives with piperidine derivatives. One common method involves the use of N-benzyl piperidone as the starting material, followed by addition, elimination, and reduction reactions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)pyridazine undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted pyridazine derivatives .

Scientific Research Applications

3-(Piperidin-4-yloxy)pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Piperidin-4-yloxy)pyridazine include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs . These compounds share a similar core structure but may have different substituents and pharmacological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications. Its combination of a pyridazine ring with a piperidin-4-yloxy group provides a unique scaffold for the development of new therapeutic agents and industrial products .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-piperidin-4-yloxypyridazine

InChI

InChI=1S/C9H13N3O/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2

InChI Key

XSOUKQOKGADJMH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NN=CC=C2

Origin of Product

United States

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